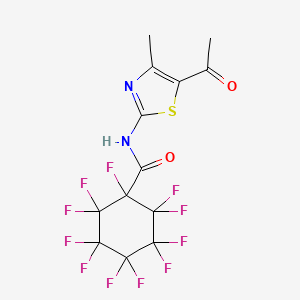
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, a piperidine ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted acetic acid derivative, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological activities . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dimethylamino-substituted enaminones and thiones, such as 3-Dimethylamino-1-arylpropenones and N,N-dimethyl enaminones .
Uniqueness
What sets 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89099-53-6 |
|---|---|
Formule moléculaire |
C16H22N2S |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C16H22N2S/c1-17(2)13-15(14-9-5-3-6-10-14)16(19)18-11-7-4-8-12-18/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
Clé InChI |
UMHSLBCWXTTYBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C1=CC=CC=C1)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
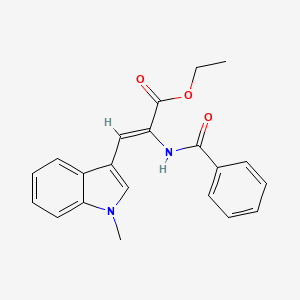
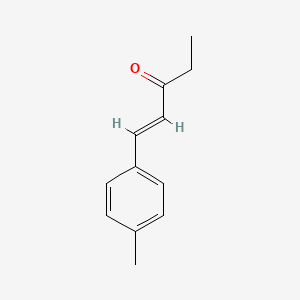
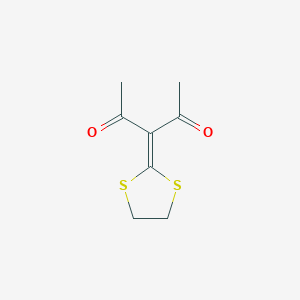
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
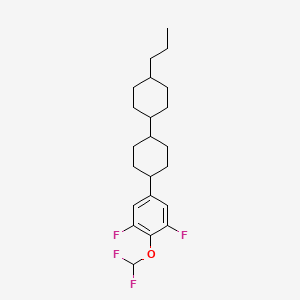
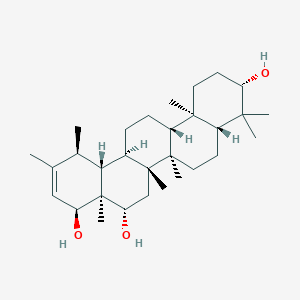
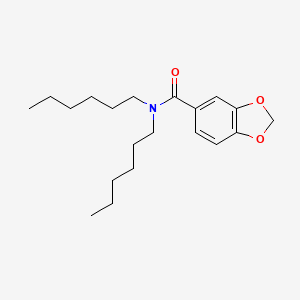

![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
